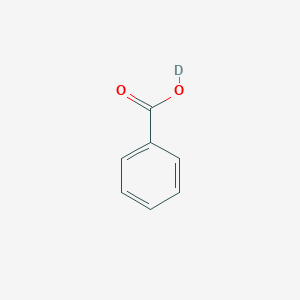

Benzoic acid-d

Description

Significance of Isotopic Labeling in Chemical and Biochemical Sciences

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or a cell. spectroinlets.com By substituting a specific atom within a molecule with its isotope, scientists can monitor molecular transformations, elucidate complex mechanisms, and precisely quantify compounds. studysmarter.co.uk This methodology is crucial for a wide array of applications, including metabolic research, the development of new pharmaceuticals, and environmental studies, offering clear insights into dynamic processes at the molecular level. studysmarter.co.uksilantes.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive, making them safe for a variety of studies. studysmarter.co.uk

Role of Deuterium in Elucidating Reaction Pathways and Molecular Dynamics

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds. By studying these kinetic isotope effects, chemists can gain valuable information about the rate-determining steps of a reaction and the nature of the transition state. unlp.edu.arresearchgate.net Furthermore, deuterium's unique nuclear magnetic resonance (NMR) properties and its distinct mass allow for the precise tracking of molecules in complex biological systems and the elucidation of molecular structures and dynamics. scbt.comsigmaaldrich.comnih.gov

Overview of Benzoic Acid as a Model Aromatic Carboxylic Acid in Deuteration Studies

Benzoic acid is a simple, readily available aromatic carboxylic acid that serves as an excellent model for studying various chemical phenomena, including deuteration. vaia.com Its aromatic ring and carboxylic acid group provide two distinct regions for isotopic exchange studies. The selective incorporation of deuterium into the aromatic ring of benzoic acid, creating benzoic acid-d5, allows for detailed investigations into C-H bond activation and functionalization reactions. amazonaws.comacs.orgresearchgate.net The acidic proton of the carboxylic acid group can also be readily exchanged with deuterium, providing insights into acid-base catalysis and proton transfer mechanisms. vaia.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514712 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406679-59-2 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406679-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzoic Acid D and Its Derivatives

Regioselective Deuteration Strategies

Platinum-Catalyzed Exchange in Deuterium (B1214612) Oxide Systems

Platinum-on-carbon (Pt/C) serves as an effective catalyst for hydrogen-deuterium (H-D) exchange reactions in aromatic compounds, utilizing deuterium oxide (D₂O) as the deuterium source. sci-hub.sejst.go.jp While benzene (B151609) derivatives like benzoic acid are generally less reactive, efficient deuteration of the aromatic nucleus can be achieved under specific conditions. sci-hub.se For instance, the Pt/C-catalyzed deuteration of benzoic acid in D₂O can proceed efficiently at 180°C under atmospheric hydrogen pressure. sci-hub.se The hydrogen gas is a key activator for the platinum catalyst. sci-hub.sejst.go.jp

A more recent development involves conducting the reaction at room temperature in a mixed solvent system of 2-propanol and D₂O. sci-hub.se In this system, the platinum catalyst facilitates the dehydrogenation of 2-propanol, generating a small amount of hydrogen in situ, which activates the catalyst for the H-D exchange. jst.go.jpsci-hub.se This method avoids the need for high temperatures and external hydrogen gas, making it a safer and more scalable process. sci-hub.sesci-hub.se The proposed mechanism involves the oxidative addition of the C-H bond to the active platinum(0) species, followed by an H-D exchange on the resulting metal(II) intermediate and subsequent reductive elimination to yield the deuterated product. jst.go.jp

The efficiency of deuteration can be influenced by the solvent system. The use of a mixed solvent of isopropanol, cyclohexane, and D₂O has been shown to effectively deuterate benzoic acid, yielding multi-deuterated products with high deuterium content. sci-hub.se

Table 1: Platinum-Catalyzed Deuteration of Benzoic Acid

| Catalyst | Deuterium Source | Solvent | Temperature (°C) | Deuterium Content | Reference |

| 10% Pt/C | D₂O | D₂O | 180 | High | sci-hub.se |

| 10% Pt/C | D₂O | i-PrOH/D₂O | Room Temp | >98% | sci-hub.se |

| Pt/C | D₂O | i-PrOH/c-Hex/D₂O | 100 | High | sci-hub.se |

Raney Cobalt Alloy-Mediated Deuterium Substitution Reactions

A highly selective method for preparing deuterated benzoic acids involves the use of a Raney cobalt alloy. google.com This process specifically replaces chlorine substituents on a chlorobenzoic acid with deuterium. The reaction is carried out by treating the chlorobenzoic acid with a Raney cobalt alloy in heavy water (D₂O) that contains an alkaline corrosion agent, such as sodium deuteroxide (NaOD). google.com

The reaction typically proceeds at temperatures between 50-100°C in a nitrogen atmosphere. google.com The alkaline agent dissolves the non-catalytic metal (commonly aluminum) from the alloy, thereby activating the cobalt. google.com This method is advantageous because it allows for highly selective deuterium labeling at specific positions on the benzoic acid ring, dictated by the initial placement of the chlorine atom. google.com The use of Raney Ni-Al alloy in a similar system can lead to the introduction of more than the expected number of deuterium atoms, indicating that Raney cobalt offers higher selectivity for this specific transformation. researchgate.net

Table 2: Raney Cobalt-Mediated Deuteration of Chlorobenzoic Acid

| Starting Material | Catalyst | Reagents | Temperature (°C) | Product | Reference |

| Chlorobenzoic acid | Raney Co-Al alloy | D₂O, NaOD | 50-100 | Deuterated benzoic acid | google.com |

Electrochemical Approaches for Deuteration of Organic Compounds

Electrochemical methods offer an alternative pathway for the deuteration of organic compounds, including benzoic acid. tandfonline.comchinesechemsoc.org These techniques can avoid the use of metal catalysts and harsh reagents. chinesechemsoc.orgxmu.edu.cn The electrochemical reduction of benzoic acid-d at a lead cathode in a medium of deuterated methanol (B129727) (CD₃OD) and deuterated sulfuric acid (D₂SO₄) yields benzyl (B1604629) alcohol-d₇,₇-d₂. tandfonline.com This process demonstrates that deuterium can be incorporated into the benzylic position without affecting the aromatic nucleus. tandfonline.com An isotope effect of kH/kD = 2.4 has been observed in this multi-step reaction involving the uptake of four electrons. tandfonline.com

More broadly, electrochemical dehalogenative deuteration has emerged as a practical method for site-selective deuterium installation on (hetero)aryl halides. chinesechemsoc.org This approach is often performed at room temperature and can use D₂O as an inexpensive deuterium source. chinesechemsoc.orgsciopen.com The general mechanism involves the initial acceptance of an electron by the halide to form a radical anion, which then cleaves the carbon-halogen bond to produce an aryl radical that can be deuterated. xmu.edu.cn This strategy provides a facile and economical route to deuterated aromatic compounds. chinesechemsoc.org

Palladium-Catalyzed C-H Deuteration Merging with D₂O-Promoted H/D Scrambling

Palladium catalysis, in combination with a carboxylic acid co-catalyst, enables the synthesis of highly deuterated organic molecules from unlabeled starting materials using D₂O as the deuterium source. rsc.orgnih.gov This method can trigger a sequence of elementary steps, including multiple isotopic scrambling events, insertions, and β-hydrogen eliminations. nih.gov

For instance, the combination of a Pd(0) complex and benzoic acid in the presence of D₂O can convert alkynes into highly deuterated 1,3-dienamides. nih.gov Mechanistic studies suggest that a Pd(II)-hydride complex is formed, which undergoes isotopic scrambling with D₂O. rsc.org Both the palladium catalyst and the carboxylic acid are essential for this dual isomerization and multiple deuteration sequence. nih.gov While this specific example doesn't directly produce deuterated benzoic acid, it highlights a powerful strategy where benzoic acid itself acts as a crucial component in a palladium-catalyzed system that uses D₂O for extensive deuteration of other organic molecules. rsc.orgnih.gov

A ligand-free, palladium-catalyzed method has been developed for the ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source. researchgate.net It was noted that para- and ortho-substituted benzoic acids showed lower reactivity compared to their meta-substituted counterparts, and reaction temperature was identified as a critical parameter for achieving good to excellent deuterium incorporation. researchgate.netresearchgate.net

Rh(III)-Catalyzed Ortho-Deuteration Mechanisms

Rhodium(III) catalysts are effective for the ortho-deuteration of aromatic compounds bearing a directing group, such as a carboxylic acid. amazonaws.comsnnu.edu.cn The carboxylate group directs the C-H activation to the ortho position. snnu.edu.cn A simplified protocol for the ortho-deuteration of acidic aromatic compounds, including benzoic acids, uses a catalytic amount of a cationic Rh(III) complex in D₂O, which serves as both the solvent and the deuterium source. amazonaws.com

The reaction is typically run at elevated temperatures (e.g., 90°C) with a base like sodium acetate (B1210297). amazonaws.com The proposed mechanism involves the coordination of the carboxylate to the rhodium center, followed by a C-H activation step to form a five-membered rhodacyclic intermediate. nih.govnih.gov Subsequent reversible C-H bond metalation and exchange with D₂O leads to the incorporation of deuterium at the ortho positions. nih.gov This method is notable for its ability to use D₂O directly and for its application to a range of acidic substrates. amazonaws.com Deuterium labeling experiments have confirmed that the C-H bond metalation is often a reversible process. nih.gov

Table 3: Rh(III)-Catalyzed Ortho-Deuteration of Benzoic Acid Derivatives

| Substrate | Catalyst | Reagents | Temperature (°C) | Deuteration Position | Reference |

| 3-(Trifluoromethyl)benzoic acid | Rh(cp*)(MeCN)₃₂ | NaOAc, D₂O | 90 | ortho (C2 & C6) | amazonaws.com |

| Benzoic Acid | Rh(III) catalyst | D₂O | High | ortho | snnu.edu.cn |

Deuteration via Deamination of Aromatic Amines in Deuterohypophosphorous Acid

A specific method for introducing a single deuterium atom at a predetermined position on an aromatic ring is through the deamination of an aromatic amine. cdnsciencepub.comcdnsciencepub.com This is achieved by diazotizing the corresponding aminobenzoic acid and then treating the resulting diazonium salt with deuterohypophosphorous acid (D₃PO₂). cdnsciencepub.comresearchgate.net

The amine is first treated with a nitrite (B80452) source, such as sodium nitrite or isoamyl nitrite, in the presence of deuterohypophosphorous acid. cdnsciencepub.comcdnsciencepub.com This process replaces the amino group with a deuterium atom. This technique is particularly useful for preparing compounds with deuterium in a specific position, which is not achievable by general exchange methods that often lead to multiple deuterations. cdnsciencepub.com

Deuterium Exchange Reactions on Aromatic Carbons with Substituent Effects

Direct deuterium exchange on the aromatic ring of benzoic acid and its derivatives is a powerful technique for isotopic labeling. These reactions are typically electrophilic substitution reactions where deuterium cations replace hydrogen atoms on the aromatic carbons. researchgate.netresearchgate.net The efficiency and regioselectivity of this exchange are significantly influenced by the electronic effects of the substituents present on the benzene ring. researchgate.net

The reactivity of the aromatic carbons towards electrophilic attack by deuterium cations is governed by the electron density of the π-system. researchgate.net Substituents on the benzoic acid molecule, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and the carboxyl (-COOH) group itself, play a crucial role in directing the deuteration. researchgate.net Electron-donating groups like hydroxyl and methoxy groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, thereby activating these positions for electrophilic substitution. Conversely, the electron-withdrawing carboxyl group deactivates the ring, making deuteration more challenging.

Under strongly acidic conditions, the substituent effects can be modulated. researchgate.net While single substituent effects from hydroxyl, methoxy, or carboxyl groups may be diminished, the combined (double) substituent effects of multiple activating groups can still effectively direct deuteration. researchgate.net For instance, in hydroxybenzoic acids, the presence of multiple hydroxyl or methoxy groups can lead to selective and high levels of deuteration at specific, doubly activated positions. researchgate.net

Palladium-catalyzed C-H deuteration has also emerged as a method for the ortho-selective deuteration of aromatic acids. snnu.edu.cn This approach often utilizes a directing group, such as 8-aminoquinoline, which coordinates to the palladium center and facilitates the activation and subsequent H/D exchange at the ortho C-H bond, using D2O as the deuterium source. snnu.edu.cn

Precursor-Based Deuteration Routes

An alternative to direct exchange on the final molecule is the synthesis of deuterated benzoic acid from pre-labeled starting materials. This approach offers control over the specific location of the deuterium atoms.

Synthesis from Halogenated Benzoic Acids

Halogenated benzoic acids can serve as precursors for deuterated benzoic acids. A common strategy involves the conversion of a bromo-substituted benzoic acid into a Grignard reagent, followed by quenching with a deuterium source. For example, bromobenzene (B47551) can be converted to phenylmagnesium bromide, which upon carboxylation yields benzoic acid. wikipedia.org A similar principle can be applied where a deuterated Grignard reagent is formed and then carboxylated, or a halogenated benzoic acid is converted to its Grignard reagent and then treated with a deuterium source, although specific examples for this compound synthesis via this route are less commonly detailed than for other deuterated aromatics.

Preparation from Deuterated Starting Materials (e.g., Toluene-d8)

One of the most straightforward methods for producing fully deuterated benzoic acid (benzoic acid-d5 on the ring) is to start with a deuterated precursor like toluene-d8 (B116792). oregonstate.edu This approach is advantageous as it avoids the often harsh conditions required for complete direct H/D exchange on benzoic acid itself. The use of deuterated surrogates like toluene-d8 is also beneficial in research applications, such as in situ bioremediation studies, where they are used to track anaerobic transformations in contaminated aquifers. oregonstate.edu The deuterated starting material is often more readily available or more cost-effective than performing a multi-step synthesis and deuteration sequence on a more complex molecule. oregonstate.edu

Conversion of Deuterated Toluenes to Deuterated Benzoic Acids

The oxidation of the methyl group of toluene (B28343) to a carboxylic acid is a well-established industrial and laboratory process. atamanchemicals.comturito.com This transformation can be effectively applied to deuterated toluenes to produce the corresponding deuterated benzoic acids. For instance, toluene-2-d can be oxidized to benzoic-2-d acid using alkaline permanganate (B83412) without loss of the deuterium label. cdnsciencepub.com Similarly, toluene-2,3-d2 can be oxidized to benzoic-2,3-d2 acid. cdnsciencepub.com

The oxidation is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline solution, followed by acidification. scribd.comyoutube.com Industrially, the liquid-phase air oxidation of toluene catalyzed by cobalt and manganese salts is a common method. atamanchemicals.comturito.comalfa-chemistry.com This process can also be adapted for deuterated toluene, providing a high-yield route to deuterated benzoic acid. alfa-chemistry.com

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| Toluene-2-d | Alkaline Permanganate | Benzoic-2-d acid | cdnsciencepub.com |

| Toluene-2,3-d2 | Alkaline Permanganate | Benzoic-2,3-d2 acid | cdnsciencepub.com |

| Toluene | Potassium Permanganate/Potassium Hydroxide | Benzoic acid | scribd.com |

| Toluene | Air/Cobalt & Manganese Naphthenates | Benzoic acid | atamanchemicals.com |

Deuteration of Benzoic Acid Derivatives

Synthesis of Deuterated Hydroxybenzoic Acids

The synthesis of deuterated hydroxybenzoic acids can be achieved through direct deuterium exchange under acidic conditions. researchgate.netresearchgate.net A practical method involves dissolving or suspending the hydroxybenzoic acid in deuterium oxide (D2O) and adjusting the pD with deuterium chloride (DCl). researchgate.netresearchgate.net Refluxing this mixture leads to selective deuteration at the aromatic carbons activated by the hydroxyl and/or methoxy groups. researchgate.net

This electrophilic substitution reaction is highly dependent on the substituent effects. researchgate.netresearchgate.net For example, research has shown that specific deuterated hydroxybenzoic acids can be obtained in high yields through this method. The positions that are most susceptible to deuteration are those that are activated by the electron-donating effects of one or more hydroxyl or methoxy groups. researchgate.net

The following table summarizes the selective preparation of various deuterated hydroxybenzoic acids:

| Starting Material | Deuterating Conditions | Product | Yield | Reference |

| 2,6-Dihydroxybenzoic acid | DCl in D2O, reflux | 2,6-Dihydroxybenzoic-3,5-d2 acid | Quantitative | researchgate.netresearchgate.net |

| 3,5-Dihydroxybenzoic acid | DCl in D2O, reflux | 3,5-Dihydroxybenzoic-2,4,6-d3 acid | Quantitative | researchgate.netresearchgate.net |

| 3,5-Dimethoxy-4-hydroxybenzoic acid | DCl in D2O, reflux | 3,5-Dimethoxy-4-hydroxybenzoic-2,6-d2 acid | Quantitative | researchgate.netresearchgate.net |

| 3,4,5-Trihydroxybenzoic acid | DCl in D2O, reflux | 3,4,5-Trihydroxybenzoic-2,6-d2 acid | Quantitative | researchgate.netresearchgate.net |

This method has been used to prepare deuterated versions of several naturally occurring hydroxybenzoic acids, including γ-resorcylic acid, α-resorcylic acid, syringic acid, and gallic acid. researchgate.net The resulting deuterated compounds are stable under physiological conditions, making them suitable for use as tracers in kinetic and metabolic studies. researchgate.netresearchgate.net

Deuteration of Benzoic Acid Esters

The deuteration of benzoic acid esters is a significant strategy for introducing deuterium into the aromatic ring. This process is crucial for creating labeled compounds used in mechanistic studies, as internal standards for mass spectrometry, and for enhancing the metabolic stability of pharmaceuticals. organic-chemistry.orgacs.org Methodologies for this transformation often rely on transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of protium (B1232500) with deuterium under increasingly mild conditions. researchgate.net

Key approaches involve ortho-selective HIE using iridium catalysts and meta-selective deuteration using palladium catalysts, with the ester group acting as a directing element.

Iridium-Catalyzed Ortho-Directed Deuteration

Iridium complexes have proven highly effective for the ortho-directed deuteration of aromatic esters. researchgate.net The ester group directs the catalyst to activate the C-H bonds at the positions adjacent (ortho) to it on the aromatic ring. A study by M. Valero et al. investigated the use of various iridium N-heterocyclic carbene/phosphine catalysts for this purpose, comparing them with the established Crabtree's catalyst. mdpi.com

The research found that newly developed iridium complexes, such as [Ir(IMes)(PPh₃)(cod)]PF₆ (where IMes is 1,3-dimesitylimidazol-2-ylidene and cod is cyclooctadiene), showed significantly higher efficiency in deuterating a range of ethyl and methyl benzoates compared to Crabtree's catalyst. mdpi.com For instance, with electron-withdrawing substituents like a trifluoromethyl group (CF₃) on the para-position of ethyl benzoate (B1203000), Crabtree's catalyst resulted in as low as 10% deuterium incorporation, whereas the newer iridium catalyst achieved high levels of labeling. mdpi.com

The efficiency of these catalysts was tested on a series of para-substituted ethyl and methyl benzoates. The results demonstrate that high levels of deuterium incorporation can be achieved under mild conditions. mdpi.com

Table 1: Iridium-Catalyzed Ortho-Deuteration of Ethyl Benzoates mdpi.com

| Substrate (Ethyl Ar-COOEt) | Catalyst | D₂ Pressure (bar) | Time (h) | Temp (°C) | % D Incorporation (ortho) |

| Ar = C₆H₅ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 95% |

| Ar = p-Me-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 95% |

| Ar = p-CF₃-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 95% |

| Ar = p-Cl-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 95% |

| Ar = p-MeO-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 95% |

Table 2: Iridium-Catalyzed Ortho-Deuteration of Methyl Benzoates mdpi.com

| Substrate (Methyl Ar-COOMe) | Catalyst | D₂ Pressure (bar) | Time (h) | Temp (°C) | % D Incorporation (ortho) |

| Ar = p-Me-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 52% |

| Ar = p-CF₃-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 27% |

| Ar = p-Cl-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 95% |

| Ar = p-MeO-C₆H₄ | [Ir(IMes)(PPh₃)(cod)]PF₆ | 1 | 1 | 25 | 95% |

Palladium-Catalyzed Meta-Directed Deuteration

While iridium catalysts show excellent selectivity for the ortho position, accessing other positions on the aromatic ring requires different strategies. Research has demonstrated a method for the palladium-catalyzed deuteration of the meta-C–H bonds of arenes, including derivatives of benzoic acid. acs.org This approach utilizes a removable pyridine-based directing template, which is attached to the substrate through an ester linkage. The template guides the palladium catalyst to the meta position of the aromatic ring. acs.org

This methodology is effective for a variety of phenylacetic acid derivatives where the acid is esterified with the pyridine-containing alcohol template. Using palladium(II) acetate as the catalyst and deuterated acetic acid (CD₃CO₂D) as the deuterium source, high levels of deuterium incorporation at the meta position can be achieved. acs.org For example, an ibuprofen (B1674241) derivative was deuterated at its meta-position with over 98% deuterium incorporation. acs.org

Other Synthetic Routes

An alternative to direct HIE on the ester is a two-step process. First, the corresponding benzoic acid is deuterated, and then it is converted to the desired ester. For instance, deuterated benzoic acids can be prepared via a platinum-catalyzed exchange between potassium benzoate and deuterium oxide. The resulting deuterated acid can then be converted to its silver salt and reacted with methyl iodide to yield the deuterated methyl benzoate. cdnsciencepub.com

Base-catalyzed deuteration has also been explored, though in the context of organometallic complexes. Tricarbonyl(ethyl benzoate)chromium, when treated with sodium ethoxide in deuterated ethanol, underwent deuterium exchange at the ortho, meta, and para positions, with the highest exchange (60%) occurring at the ortho positions. cdnsciencepub.com

Advanced Spectroscopic Analysis of Benzoic Acid D for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and quantitative analysis of deuterated molecules. Different nuclei, including deuterium (B1214612) (²H), proton (¹H), and carbon-13 (¹³C), offer unique insights into the isotopic composition and structure of Benzoic acid-d.

Deuterium (²H) NMR Applications in Isotopic Characterization

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule, confirming the success and site of deuteration. magritek.com The chemical shift range in ²H NMR is similar to that of proton NMR, although the signals are naturally broader. magritek.com The presence of peaks in the ²H NMR spectrum, coupled with the disappearance of corresponding signals in the ¹H NMR spectrum, verifies the isotopic substitution. magritek.com

High-field ²H NMR spectroscopy has proven to be a practical and convenient tool in pharmacokinetic research. nih.gov For instance, a study on selectively deuterated benzoic acid demonstrated that the urinary excretion of its metabolite, hippuric acid, could be monitored effectively using 92-MHz ²H NMR. nih.gov This approach offers comparable sensitivity to ¹³C NMR for certain applications and simplifies the analytical procedure. nih.gov The degree of deuteration can be quantified by comparing the integrated intensities of the residual ¹H signals to those of a reference, such as the H1' proton in nucleosides. oup.com

Recent advancements, such as the combination of high magnetic fields (e.g., 28.2 T) and fast magic-angle spinning (MAS), have significantly improved the sensitivity and resolution of solid-state ²H NMR spectra. chemrxiv.org This allows for the rapid detection of ²H peaks, even for samples with low concentrations of the deuterated species. rsc.org

Proton (¹H) Quantitative NMR (qNMR) for Deuteration Assessment

Quantitative Proton NMR (qNMR) is a powerful technique for accurately determining the purity and concentration of substances, including the assessment of deuteration levels. otsuka.co.jpnih.gov The method relies on a calibration signal from a standard, which can be either internal or external. otsuka.co.jp Benzoic acid itself is often used as a standard reference material in qNMR. otsuka.co.jpckisotopes.com

In the context of deuteration, ¹H qNMR is used to quantify the remaining protons in a molecule after isotopic labeling. By comparing the integral of a specific proton signal before and after deuteration against a known internal or external standard, the degree of deuteration can be precisely calculated. A recently developed method combines ¹H NMR and ²H NMR for even more accurate determination of isotopic abundance in deuterated reagents, surpassing the precision of classical ¹H NMR or mass spectrometry methods. wiley.com

For accurate qNMR measurements, several parameters must be carefully controlled, including the signal-to-noise ratio, which should ideally be at least 1000 for the signals being quantified to achieve low uncertainty. bipm.org

Table 1: Key Considerations for ¹H qNMR Deuteration Assessment

| Parameter | Importance | Typical Practice |

| Internal/External Standard | Provides a reference for quantification. | Benzoic acid, 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4), 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTMFBA). nih.govckisotopes.com |

| Solvent | Must dissolve the sample and standard without interfering with signals. | Deuterated solvents like DMSO-d6 or CDCl3 are commonly used. ckisotopes.comdocbrown.info |

| Signal-to-Noise (S/N) Ratio | Affects the precision and uncertainty of the measurement. | A S/N ratio of at least 1000 is recommended for high accuracy. bipm.org |

| Qualitative Confirmation | Ensures the identity of the analyte and checks for interfering signals. | A preliminary qualitative NMR spectrum is run before quantitative analysis. bipm.org |

Carbon-13 (¹³C) NMR Spectroscopy for Isotopic Enrichment Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule and can be used to assess isotopic enrichment. In unenriched Benzoic acid, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the carboxyl carbon (~172.60 ppm) and the aromatic carbons (between 128.55 and 133.89 ppm). chemicalbook.comchegg.com The presence of five distinct signals indicates the five different carbon environments in the molecule. docbrown.info

When a molecule is labeled with deuterium, the attached carbon's resonance in the ¹³C NMR spectrum is affected. The coupling between carbon and deuterium (a spin=1 nucleus) can cause the carbon signal to split into a triplet (1:1:1 ratio). oregonstate.edu This effect can be used to confirm the position of deuteration.

Furthermore, ¹³C NMR can be employed to measure isotope effects on acid-base equilibria. psu.edu By observing the changes in chemical shifts upon ionization in both labeled and unlabeled compounds, differences in pKa values due to isotopic substitution can be determined. psu.edu For instance, studies on deuterium-substituted benzoic acids have shown that the isotope effect on pKa is nearly independent of the substitution site. psu.edu

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Benzoic Acid in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| Carboxyl (C=O) | 172.60 |

| C1 (ipso-carbon) | 133.89 |

| C3/C5 (meta-carbons) | 130.28 |

| C2/C6 (ortho-carbons) | 129.39 |

| C4 (para-carbon) | 128.55 |

| Data sourced from ChemicalBook. chemicalbook.com |

Advanced NMR Techniques for Structural Elucidation of Deuterated Analogues

Advanced, multi-dimensional NMR techniques are indispensable for the complete structural elucidation of complex molecules, including deuterated analogues. nih.gov Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity between protons and between protons and carbons, respectively. nih.gov

For deuterated compounds, specialized techniques can be particularly insightful. For example, two-dimensional ²H-¹H correlation spectroscopy (CP-iCOSY) can elucidate local structures and through-space interactions in partially deuterated compounds. chemrxiv.org This method is powerful for characterizing solid-state packing interactions. chemrxiv.org Another approach involves using deuterated modifiers in supercritical fluid chromatography (SFC) for streamlined isolation and immediate NMR analysis of purified fractions, which avoids potential degradation during solvent evaporation. acs.org This allows for unambiguous structure elucidation of target analytes using both 1D and 2D NMR experiments. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for the analysis of isotopically labeled compounds.

Isotope Dilution Mass Spectrometry (ID-MS) for Precise Quantification

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive method for achieving highly accurate and precise quantification of analytes. researchgate.net The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. nih.gov The ratio of the unlabeled analyte to the labeled standard is then measured by MS.

For the analysis of benzoic acid, deuterated or ¹³C-labeled benzoic acid can be used as the internal standard. researchgate.netkoreascience.kr For example, in the analysis of benzoic acid in beverages, samples are spiked with ¹³C₆-benzoic acid. researchgate.netkoreascience.kr The mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parent ions of benzoic acid (m/z 121) and its ¹³C₆-labeled analogue (m/z 127) are selectively monitored, along with their respective fragment ions, to provide accurate quantification. researchgate.netkoreascience.kr This method has been shown to be reliable and reproducible, with relative standard deviations of less than 0.3%. researchgate.netkoreascience.kr

ID-MS is considered a primary ratio method because it can provide a direct unbroken chain of traceability to the International System of Units (SI). nih.gov While deuterium labeling is common, it's important to note that large isotopic effects, especially with multiple deuterium labels, can sometimes alter the chemical properties of the compound, potentially affecting chromatographic retention times compared to the unlabeled analyte. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) for Deuterium Labeling Patterns

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the deuterium labeling patterns in molecules like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information, including the location of isotopic labels.

In the analysis of deuterated compounds, MS/MS can distinguish between different isotopologues, which are molecules that differ only in their isotopic composition. For instance, in studies involving deuterated cocaine derivatives, MS/MS has been instrumental in elucidating fragmentation pathways by tracking the deuterium labels. The number of deuterium atoms retained in each fragment ion is determined by comparing the mass-to-charge (m/z) ratio of the fragment from the deuterated compound to that of the unlabeled compound.

This technique is not limited to small molecules. It has been successfully applied to more complex systems, such as glycerophosphoethanolamine (B1239297) lipids derivatized with deuterated 4-(dimethylamino)benzoic acid (DMABA). In these experiments, the distinct masses of the deuterated labels allow for the selective detection and quantification of different lipid species within a complex mixture. For example, the analysis of lipids labeled with d0-, d4-, d6-, and d10-DMABA allows for differential analysis and the use of one labeled species as an internal standard for another.

The fragmentation of benzoic acid and its derivatives under MS/MS conditions often involves characteristic losses, such as the loss of a carboxyl group. In the case of deuterated benzoic acid, the mass of this departing group will reflect its isotopic composition, providing clear evidence of the labeling pattern. For example, in the analysis of ¹³C-labeled benzoic acid, a transition from m/z 127 to 83 was monitored, corresponding to the loss of the labeled carboxyl group. A similar principle applies to deuterated variants.

Gas Chromatography-Mass Spectrometry (GC/MS) with Deuterated Internal Standards

Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of deuterated internal standards, such as Benzoic acid-d5 or this compound, is a cornerstone of quantitative GC/MS analysis, enhancing the accuracy and reliability of the method.

An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to all samples, calibrators, and quality controls. Deuterated analogs of the analyte are considered ideal internal standards because they co-elute with the unlabeled analyte and exhibit similar ionization and fragmentation behavior in the mass spectrometer. However, due to the mass difference, they can be distinguished by the mass spectrometer.

In the quantification of benzoic acid in various matrices like serum or plasma, Benzoic acid-d5 is commonly employed as the internal standard. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown sample against a calibration curve constructed with the same ratio. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response.

For example, in a method for determining benzoic acid in serum, the selected ions monitored are typically m/z 105 for benzoic acid and m/z 110 for the deuterated internal standard. The use of deuterated standards extends to a wide range of compounds, including other organic acids and drugs. For instance, deuterated standards like benzoic-d acid, decanoic-d19 acid, and palmitic-d31 acid are used in the analysis of semi-volatile organic compounds.

Advanced Theoretical Studies of Benzoic Acid D

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful computational method for investigating the properties of deuterated benzoic acid (benzoic acid-d). DFT calculations allow for a detailed examination of the molecule's electronic structure, geometry, and reactivity, providing insights that complement experimental findings. Various studies have employed DFT, often using the B3LYP functional with different basis sets, to explore the intricacies of this isotopically substituted compound. mdpi.comaip.orgvjst.vn

Electronic Structure and Molecular Geometry of Deuterated Benzoic Acid

DFT calculations have been instrumental in determining the optimized molecular geometry of benzoic acid and its deuterated analogues. aip.orgvjst.vnsci-hub.se These studies confirm that this compound, like its non-deuterated counterpart, can exist as a monomer or form a dimer through intermolecular hydrogen bonds between the carboxylic acid groups. vjst.vn In the dimer, a strong intermolecular hydrogen bond is formed, with a calculated O-H∙∙∙O distance of approximately 1.637 Å at the B3LYP/6-311++G(2d,p) level of theory. vjst.vn

The substitution of hydrogen with deuterium (B1214612) in the carboxylic acid group (C6H5COOD) or on the phenyl ring can lead to subtle changes in bond lengths and angles. While these structural changes are generally small, they can have a noticeable impact on the vibrational spectra of the molecule. aip.org Theoretical vibrational spectra calculated using DFT have shown good agreement with experimental data from inelastic neutron scattering, allowing for the unambiguous assignment of vibrational modes. aip.org Discrepancies between calculated and observed frequencies, particularly for the out-of-plane O-H bending modes, have been attributed to the anharmonicity of the potential energy surface. aip.org

Energy Barriers and Reaction Energetics in Decarboxylation Pathways

The decarboxylation of benzoic acid is a chemically significant reaction, and DFT calculations have been employed to investigate its mechanisms and energetic pathways. researchgate.netajgreenchem.com Studies have explored various potential routes, including oxidative decarboxylation and metal-catalyzed processes. ajgreenchem.com

For the uncatalyzed thermal decarboxylation in the gas phase, DFT calculations predict high activation energies, suggesting this pathway is not favorable under normal conditions. researchgate.net However, the presence of a single water molecule can significantly lower the activation energy by facilitating a concerted proton transfer through a six-membered cyclic transition state. researchgate.net

In the context of deuterated benzoic acid, while specific DFT studies on the decarboxylation of this compound are less common, the principles derived from studies on benzoic acid are applicable. The kinetic isotope effect (KIE) is a key factor in such reactions, where the difference in zero-point vibrational energy between a C-H and a C-D bond can lead to different reaction rates. pdx.educhemistrydocs.com DFT can be used to model the transition states for the decarboxylation of both isotopologues to predict the KIE.

One study on the decarboxylation of benzoic acid investigated oxidative and silver-catalyzed pathways. ajgreenchem.com The activation energy for the silver-catalyzed decarboxylation was calculated to be 43.31 kcal.mol-1. ajgreenchem.com For the oxidative pathway, an activation energy of 62.99 kcal.mol-1 was determined for the rate-limiting step. ajgreenchem.com

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the chemical reactivity of a molecule by visualizing the charge distribution. niscpr.res.inresearchgate.netnih.gov The MEP map reveals regions that are electron-rich (negative potential) and susceptible to electrophilic attack, and electron-poor (positive potential) regions prone to nucleophilic attack.

For benzoic acid, the MEP surface shows that the most negative potential is located around the carbonyl oxygen atom of the carboxylic group, indicating its susceptibility to electrophilic interaction. niscpr.res.inresearchgate.net The hydrogen atom of the hydroxyl group exhibits a positive potential, making it a likely site for nucleophilic interaction. niscpr.res.in These features are crucial for understanding the formation of hydrogen-bonded dimers and the interaction of benzoic acid with other molecules. niscpr.res.inresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. niscpr.res.innih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in

For a benzoic acid derivative, DFT calculations at the B3LYP/6-311G level of theory determined the HOMO and LUMO energy values to be -6.82 eV and -1.82 eV, respectively, resulting in a band gap of 5.0 eV. actascientific.com A large HOMO-LUMO gap suggests high kinetic stability. niscpr.res.in

The nature of the HOMO and LUMO also provides insight into the types of electronic transitions that can occur. For benzoic acid, electronic transitions often involve the promotion of an electron from the HOMO, which may have significant π character from the benzene (B151609) ring, to the LUMO, which may be localized on the carboxylic acid group or the ring. vjst.vn The effects of substituents on the HOMO and LUMO energies of benzoic acid have also been studied, revealing how electron-donating or electron-withdrawing groups can alter the electronic properties and reactivity. nih.gov For deuterated benzoic acid, the HOMO and LUMO energies are not expected to differ significantly from the non-deuterated form, as isotopic substitution primarily affects vibrational properties rather than the electronic structure in the Born-Oppenheimer approximation. icm.edu.pl

Proton Dynamics and Tunnelling in Deuterated Benzoic Acid Systems

The dynamics of protons, and by extension deuterons, in the hydrogen bonds of benzoic acid dimers have been a subject of extensive research, with a particular focus on the phenomenon of quantum tunneling. researchgate.netrsc.orgaip.org In the crystalline state, benzoic acid forms centrosymmetric dimers linked by two hydrogen bonds. The potential energy surface for the two acidic protons (or deuterons) is a double-minimum potential, allowing for the possibility of concerted tunneling of both particles between the two equivalent tautomeric forms. researchgate.net

Studies using techniques like high-resolution ultraviolet spectroscopy and nuclear magnetic resonance (NMR) relaxometry have provided direct evidence for this tunneling process. researchgate.netnih.gov The tunneling rate is highly sensitive to isotopic substitution. In the excited state of a benzoic acid dimer system, the deuteron (B1233211) tunneling rate was found to be significantly slower than the proton tunneling rate, with k(D)tunneling ≈ (4.9 ± 1.5) × 10^6 s⁻¹ compared to k(H)tunneling = (4.45 ± 0.10) × 10^8 s⁻¹. researchgate.net

Low-temperature measurements have enabled the accurate determination of the incoherent tunneling rate, k(0). nih.gov The scaling of this parameter with the mass of the tunneling particle provides strong evidence for a correlated motion of the two hydrons (protons or deuterons). nih.gov The temperature dependence of the proton and deuteron spin-lattice relaxation times has been successfully modeled by considering phonon-assisted tunneling at low temperatures and thermally activated processes at higher temperatures. researchgate.netaip.org

Furthermore, infrared and Raman spectroscopy of the OH and OD stretching modes in crystalline benzoic acid have revealed sharp Raman bands, in contrast to broad infrared profiles. rsc.org This has been interpreted in terms of an adiabatic separation of the hydrogen/deuterium dynamics from the crystal lattice, with tunnel splitting being a major factor shaping the bands. rsc.org

Isotope Effects in Reaction Mechanisms and Acid-Base Equilibria

The substitution of hydrogen with deuterium in benzoic acid leads to measurable isotope effects in both its reaction mechanisms and acid-base equilibria. rsc.orgpsu.edu These effects arise primarily from the difference in zero-point vibrational energy between C-H (or O-H) and C-D (or O-D) bonds. chemistrydocs.com

In reaction mechanisms, the kinetic isotope effect (KIE), the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), is a powerful tool for elucidating reaction pathways. pdx.educhemistrydocs.com A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For example, in the decarboxylation of benzoic acid, if the cleavage of a C-H or O-H bond is rate-limiting, a significant KIE would be expected.

In acid-base equilibria, deuteration can affect the acid dissociation constant (pKa). Studies using 13C NMR spectroscopy have shown that in deuterium-substituted benzoic acids, the isotope effect on the pKa is practically independent of the site of deuterium substitution on the aromatic ring. rsc.orgpsu.edu This suggests an even distribution of the electronic effect of deuterium substitution within the ring. psu.edu The deuterium isotope effect on the pKa of carboxylic acids has been systematically studied, providing insights into the subtle electronic and vibrational contributions to acidity. psu.edu

Kinetic Isotope Effects (KIE) in Deuterated Reaction Pathways

The kinetic isotope effect (KIE), the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), serves as a powerful tool to elucidate reaction mechanisms, particularly to determine whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org In reactions involving deuterated benzoic acid, significant primary KIEs are often observed in C-H activation/functionalization reactions, indicating that the cleavage of the C-H bond is a crucial part of the slowest step.

Several studies have quantified the KIE for various metal-catalyzed reactions involving benzoic acid and its deuterated analogues. For instance, in the rhodium-catalyzed carboxylation of benzene to benzoic acid, a large KIE was observed when using a mixture of benzene-d0 and benzene-d6. rsc.org The resulting ratios of benzoic acid-d0 to benzoic acid-d5 were found to be between 4.0 and 5.5, suggesting that the C-H bond activation is the turnover-limiting step in the catalytic cycle. rsc.org

Similarly, palladium-catalyzed C-H activation reactions show significant isotope effects. The arylation of benzoic acid with aryl chlorides, a reaction forming C-C bonds, exhibited a KIE of 4.4. snnu.edu.cn This large value points to the C-H bond cleavage as the rate-determining step of the process. snnu.edu.cn In contrast, the palladium-catalyzed meta-C-H olefination of m-toluic acid-d7 showed a much smaller KIE of 1.4, indicating that C-H activation is not the turnover-limiting step in that specific mechanism. nih.gov In the iridium-catalyzed ortho-monoiodination of benzoic acid-d5, an intermediate KIE of 2.19 was measured, which suggests that the C-H activation step is only partially rate-determining. nih.gov

These findings are summarized in the table below, showcasing how KIE values provide mechanistic insights into different reaction pathways.

| Reaction | Catalyst System | Deuterated Substrate | KIE (kH/kD) | Implication |

| Carboxylation of Benzene | Rhodium | Benzene-d6 | 4.0 - 5.5 | C-H activation is turnover-limiting. rsc.org |

| Arylation of Benzoic Acid | Palladium | Benzoic Acid-d5 | 4.4 | C-H bond cleavage is rate-determining. snnu.edu.cn |

| ortho-Monoiodination of Benzoic Acid | Iridium | Benzoic Acid-d5 | 2.19 | C-H activation is partially rate-determining. nih.gov |

| meta-C-H Olefination of m-Toluic Acid | Palladium | m-Toluic Acid-d7 | 1.4 | C-H activation is not turnover-limiting. nih.gov |

Solvent Isotope Effects on Acidity Constants

The acidity of a compound can be influenced by isotopic substitution in two primary ways: substitution on the molecule itself (a secondary isotope effect) or substitution in the solvent (a solvent isotope effect).

When benzoic acid is dissolved in heavy water (D₂O) instead of regular water (H₂O), its acidity decreases. This is a general phenomenon for weak acids, which are typically weaker in D₂O. nih.govnist.gov The difference in the acidity constant, expressed as ΔpKₐ (pKₐ in D₂O - pKₐ in H₂O), for benzoic acid is approximately 0.50. nih.govnist.gov This effect is attributed to differences in zero-point energy between the O-H and O-D bonds and differing intermolecular interactions between the solute and the solvent molecules. nih.govnist.govresearchgate.net Studies have shown that for many organic acids, the ΔpKₐ value is often around 0.55. nist.gov

Secondary deuterium isotope effects (SKIEs) are observed when deuterium is substituted for hydrogen on the aromatic ring of benzoic acid. Research has shown that deuteration at any position on the ring—ortho, meta, or para—decreases the acidity of benzoic acid (i.e., increases its pKₐ). nih.govacs.org Surprisingly, the magnitude of this effect does not significantly diminish as the substitution site moves further from the carboxylic acid group. nih.govacs.org For example, the isotope effect for 2,6-dideuterobenzoic acid is very small, with a ΔpKₐ of just 0.003. cdnsciencepub.com More detailed studies using NMR spectroscopy have confirmed that the isotope effects on the pKₐ are nearly independent of the deuterium's position within the aromatic ring and that these effects are additive. psu.edu This phenomenon is explained by changes in the vibrational frequencies and zero-point energies of the molecule upon deprotonation. nih.govacs.org

The table below presents data on the isotope effects on the acidity of benzoic acid.

| Isotopic Variation | Solvent | ΔpKₐ (pKa(heavy) - pKa(light)) | Effect Type |

| Benzoic Acid in D₂O vs. H₂O | D₂O/H₂O | ~0.50 | Solvent Isotope Effect nih.govnist.gov |

| 2,6-dideuterobenzoic acid vs. Benzoic acid | H₂O | 0.003 | Secondary Isotope Effect cdnsciencepub.com |

| ortho, meta, or para-deuterated vs. Benzoic acid | H₂O | Small, positive value | Secondary Isotope Effect nih.govacs.org |

Computational Modeling of External Field Impacts on Deuterated Benzoic Acid Properties

Computational chemistry provides powerful tools to investigate how external factors, such as electric fields, can modulate the properties of molecules. Studies utilizing density functional theory (DFT) have systematically explored the impact of a uniform external electric field on the properties of benzoic acid, such as its aromaticity and acidity. acs.orgrsc.org

These theoretical models demonstrate that an external electric field can significantly alter the electronic structure and reactivity of the molecule. The orientation and strength of the field are critical. Depending on its direction, an electric field can either increase or decrease the acidity of the benzoic acid. acs.org This modulation is rationalized by the field's effect on the molecule's electron distribution, partial charges, and other reactivity descriptors. rsc.org

While these studies have primarily focused on the non-deuterated form of benzoic acid, the computational methodologies are directly applicable to this compound. By incorporating deuterium into the molecular model, researchers can predict how the interplay between isotopic substitution and an external electric field affects the molecule's properties. For example, Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to analyze the IR spectra and hydrogen bond interactions in crystalline benzoic acid and its deuterated derivatives, demonstrating the ability of computational models to accurately capture the effects of deuteration. researchgate.net Such models could be extended to simulate how the altered vibrational modes and zero-point energies of this compound interact with an applied electric field, potentially leading to unique, tunable chemical behaviors that differ from the hydrogen-containing isotopologue.

Elucidation of Organic Reaction Mechanisms

The unique properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, such as its different vibrational frequency and greater strength, make this compound an indispensable tracer in mechanistic organic chemistry.

Tracing Hydrogen/Deuterium Scrambling in Catalytic Systems

Hydrogen/deuterium (H/D) scrambling, the exchange of hydrogen and deuterium atoms within a molecule or between molecules, is a common phenomenon in catalytic reactions. This compound is frequently employed to study these processes. For instance, in palladium-catalyzed reactions, the combination of a Pd(0) complex with benzoic acid in the presence of deuterium oxide (D₂O) can lead to the synthesis of highly deuterated organic compounds through sequential reactions involving multiple H/D scrambling events. nih.govrsc.orgunipr.it Mechanistic studies using deuterated benzoic acid reveal the intricate series of events that govern the outcomes of these complex reactions. rsc.orgunipr.it

In other catalytic systems, such as those using platinum group metals on carbon, benzoic acid has been shown to undergo H-D exchange reactions. researchgate.net For example, platinum on carbon (Pt/C) catalyzes the deuteration of benzoic acid in D₂O. sci-hub.se Furthermore, H/D scrambling experiments with D₂O as a cosolvent in palladium-catalyzed C–H functionalization of benzoic acids have shown deuterium incorporation at the ortho positions, suggesting the reversibility of the C–H activation step. rsc.org These studies highlight the utility of this compound in understanding the dynamics of hydrogen and deuterium exchange in various catalytic environments.

Investigating C-H Activation and Functionalization Pathways

The selective activation and functionalization of otherwise inert C-H bonds is a significant area of chemical research. This compound plays a crucial role in elucidating the mechanisms of these transformations. The carboxylic acid group can act as a directing group, guiding a metal catalyst to a specific C-H bond for activation.

Palladium-catalyzed C-H functionalization of benzoic acids has been extensively studied. rsc.org The use of deuterated benzoic acid helps to determine whether C-H bond cleavage is involved in the rate-determining step of the reaction. rsc.org For example, kinetic isotope effect studies, which compare the reaction rates of the deuterated and non-deuterated compounds, provide clear support for specific mechanistic pathways, such as a bimetallic/transmetalation mechanism in some coupling reactions. acs.org

Recent research has focused on developing methods for the polydeuteration of (hetero)arenes by merging directed sp³ and nondirected sp² C-H functionalization, where deuterated compounds are essential for mechanistic studies. rsc.orgnih.gov Similarly, palladium-catalyzed methods for the ortho-deuteration of benzoic acids have been developed, demonstrating the difference in reactivity of palladacycle intermediates. acs.orgacs.org Iridium-catalyzed C-H activation has also been utilized for the functionalization of benzoic acids, including methylation with deuterated methyl sources (CD₃BF₃K), allowing for the introduction of CD₃ groups. diva-portal.org

| Catalytic System | Functionalization Type | Mechanistic Insight from this compound |

| Pd(0)/Benzoic Acid/D₂O | Polydeuteration | Reveals ordered sequence of H/D scrambling and insertion steps. nih.govrsc.orgunipr.it |

| Pd-catalyzed | C-H Alkenylation/Alkylation | H/D scrambling experiments suggest reversible C-H activation. rsc.org |

| Ru biscarboxylate/O₂ | C-H Functionalization | Kinetic studies and H/D exchange support specific mechanisms. acs.org |

| Ir(III) | C-H Methylation | Allows for the introduction of CD₃ groups and late-stage functionalization. diva-portal.org |

| Pd(II) | ortho-C(sp²)–H Arylation | Used to synthesize arylated benzoic acids. rsc.org |

Understanding Decarboxylation Mechanisms through Deuterium Labeling

Decarboxylation, the removal of a carboxyl group, is a fundamental organic reaction. Deuterium labeling with this compound provides a means to investigate the mechanisms of these reactions. For instance, in the silver-catalyzed deuterodecarboxylation of aromatic carboxylic acids, deuterium scrambling has been observed, providing insights into the reaction pathway. thieme-connect.com

Studies on the decarboxylation of benzoic acid under various conditions have proposed different mechanisms, including acid-catalyzed, base-catalyzed, and radical pathways. nist.gov The use of deuterated substrates can help distinguish between these possibilities. For example, in the thermolysis of a molecule containing both a benzoic acid moiety and a deuterium-labeled ethylene (B1197577) bridge, the position of the deuterium in the product can indicate whether the reaction proceeded through an ionic or a free-radical pathway. osti.gov Furthermore, theoretical studies using density functional theory (DFT) have investigated the activation energies of different proposed mechanisms for benzoic acid decarboxylation, including metal-catalyzed and radical paths. ajgreenchem.comresearchgate.net

The protodecarboxylation of substituted benzoic acids in deuterated solvents has been shown to yield deuterated products, supporting a proposed mechanism and highlighting its potential for synthesizing deuterium-labeled compounds for mechanistic investigations. mdpi.com

Mechanistic Studies of Isomerization and Polydeuteration Sequences

Benzoic acid and its deuterated forms can act as catalysts or be the subject of investigation in isomerization and polydeuteration reactions. Commercially available benzoic acids have been found to catalyze the isomerization of allylic alcohols. organic-chemistry.org In phosphine-mediated reductions of alkynes, benzoic acid has been shown to facilitate the isomerization of the resulting alkene products, and experiments with deuterated water have been used to probe the mechanism. rsc.org

The combination of a palladium(0) complex with benzoic acid and D₂O enables complex sequential reactions that include multiple H/D scrambling and isomerization steps, leading to highly deuterated products. nih.govrsc.org Mechanistic studies have revealed an ordered series of elementary steps, including up to five series of isotopic scrambling/insertion and β-hydrogen elimination subsequences. nih.gov Furthermore, the conformational isomerization of monomeric benzoic acid has been studied using its O-deuterated isotopologue, revealing rapid tunneling effects. nih.govacs.org

Mechanistic Studies in Biosynthesis and Metabolic Pathways

Deuterated benzoic acid is a valuable tracer for investigating the complex network of reactions that constitute biosynthesis and metabolic pathways.

Tracing Metabolic Transformations with Deuterated Benzoic Acid

By introducing this compound into a biological system, scientists can track its conversion into other molecules, thereby mapping out metabolic pathways. For example, in the biosynthesis of the antibiotic enterocin (B1671362), supplementation with d₅-benzoic acid restored production in a mutant strain and resulted in significant incorporation of the deuterium label into the final product. nih.gov This demonstrated that benzoic acid is a precursor in the enterocin biosynthetic pathway.

High-field deuterium nuclear magnetic resonance (²H NMR) spectroscopy has been used to monitor the pharmacokinetics of selectively deuterated benzoic acid in humans. nih.gov In these studies, deuterated benzoic acid was found to be biotransformed into hippuric acid and excreted in the urine, allowing for the quantification of the metabolic process. nih.gov The use of stable isotopes like deuterium provides a non-radioactive method for tracing the fate of compounds in living organisms. medchemexpress.com

Investigating Coenzyme Q Biosynthesis Pathways

The intricate biosynthetic pathway of Coenzyme Q (CoQ), an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain, has been a subject of extensive research. ucla.edu Benzoic acid and its derivatives serve as crucial chemical tools in elucidating the mechanistic details of this pathway. The use of isotopically labeled compounds, such as this compound (deuterated benzoic acid), provides a powerful method for tracing the metabolic fate of precursors and understanding the function of key enzymes involved in the formation of the benzoquinone ring of CoQ.

In the yeast Schizosaccharomyces pombe, which produces CoQ10, the same form found in humans, studies have revealed that both p-hydroxybenzoate (PHB) and p-aminobenzoate (PABA) act as precursors for the quinone ring. nih.govnih.gov Research has shown that benzoic acid itself can act as an inhibitor of CoQ biosynthesis. nih.govnih.gov This inhibitory effect has been instrumental in identifying key enzymatic steps.

Mechanistic studies have demonstrated that benzoic acid likely inhibits the prenylation reactions catalyzed by Coq2, the PHB-polyprenyl transferase. nih.gov This enzyme is responsible for attaching the polyisoprenoid side chain to the benzoquinone ring precursor. The inhibitory action of benzoic acid can be overcome by the addition of the natural precursors, PHB or PABA, or by the overexpression of the coq2 gene, further cementing the role of Coq2 as the target of inhibition. nih.govnih.gov

The data from these inhibitory studies can be summarized as follows:

**Table 1: Effect of Benzoic Acid on Coenzyme Q10 Biosynthesis in *S. pombe***

| Treatment | CoQ10 Levels | Interpretation |

|---|---|---|

| Control | Normal | Baseline CoQ10 production. |

| Benzoic Acid (>5 µg/mL) | Inhibited | Benzoic acid blocks the biosynthetic pathway. nih.govnih.gov |

| Benzoic Acid + PABA | Restored | PABA serves as a precursor, bypassing the inhibition. nih.gov |

| Benzoic Acid + PHB | Restored | PHB serves as a precursor, bypassing the inhibition. nih.gov |

| Benzoic Acid in coq2 overexpression strain | Normal | Increased enzyme levels overcome the inhibitor's effect. nih.gov |

Furthermore, detailed investigations have quantified the restoration of CoQ levels in the presence of the inhibitor and precursors, providing insights into the efficiency of precursor utilization.

Table 2: Restoration of Coenzyme Q10 Levels by Precursors in the Presence of Benzoic Acid

| Benzoic Acid Concentration | Added Precursor | Precursor Concentration | Outcome on CoQ10 Levels |

|---|---|---|---|

| 10 µg/mL | PABA | 1 µg/mL | Restored |

| 10 µg/mL | PHB | 1 µg/mL | Restored |

| 100 µg/mL | PABA | 10 µg/mL (72.9 µM) | Restored |

| 100 µg/mL | PHB | 1 µg/mL (7.24 µM) | Restored |

Data derived from studies on S. pombe. nih.gov

These findings highlight that PHB is more efficient than PABA at reversing the inhibitory effect of high concentrations of benzoic acid. nih.gov The use of deuterated benzoic acid (this compound) in such studies would allow for precise tracing of the inhibitor's metabolic fate and its direct interaction with the enzyme, distinguishing it from endogenous pools of similar molecules. While benzoic acid itself is not a direct precursor, its structural similarity to PHB allows it to act as a competitive inhibitor, making it and its labeled counterparts invaluable for probing the active site and mechanism of Coq2.

The knowledge gained from these mechanistic investigations is not only crucial for understanding the fundamental biology of CoQ biosynthesis but also for developing strategies to enhance the biotechnological production of CoQ10, a popular dietary supplement. nih.govnih.govnisr.or.jp

Compound Names Mentioned in This Article

Applications of Benzoic Acid D in Isotopic Labeling and Tracing

Deuterium (B1214612) as a Stable Isotope Tracer for Quantitative Analysis

Deuterium's utility as a stable isotope tracer is well-established in quantitative analysis, particularly in mass spectrometry-based methods. tandfonline.com Benzoic acid-d5, where five hydrogen atoms on the benzene (B151609) ring are replaced by deuterium, is frequently employed as an internal standard for the precise quantification of benzoic acid in various matrices. chemicalbook.comchemicalbook.com This is crucial in clinical settings, for instance, in monitoring the therapeutic levels of sodium benzoate (B1203000) used to treat nonketotic hyperglycinemia (NKH). In this context, benzoic acid is administered to bind with excess glycine (B1666218), forming hippurate, which is then excreted. nih.gov To ensure therapeutic efficacy and avoid potential renal toxicity from high concentrations of hippuric acid, accurate measurement of benzoic acid levels in serum or plasma is essential. nih.gov Gas chromatography-mass spectrometry (GC-MS) methods utilize benzoic acid-d5 as an internal standard to achieve this. nih.govresearchgate.net The known concentration of the deuterated standard allows for the accurate determination of the unlabeled benzoic acid concentration in the sample by comparing their respective signal responses. nih.gov

Similarly, deuterated analogues of other compounds, such as fluorobenzoic acids, are used for their ultra-trace analysis in environmental samples like reservoir and groundwater. researchgate.net The use of deuterated internal standards compensates for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantitative results. researchgate.netresearchgate.net

Use in Mass-Dependent Analyses and Detection of Modified Peptides

In the realm of proteomics and the study of proteins, mass spectrometry is an indispensable tool. Benzoic acid-d plays a significant role in mass-dependent analyses, particularly in the identification and quantification of modified peptides. medchemexpress.com One application involves the use of benzoic acid-d5 N-succinimidyl ester as a "heavy" isotope labeling reagent for the comparative analysis of glycopeptides. mdpi.com This method allows for the quantitative profiling of glycopeptides by labeling one sample with the light (d0) version of the reagent and another with the heavy (d5) version. mdpi.comresearchgate.net When the samples are mixed and analyzed by MALDI-TOF mass spectrometry, the mass difference of 5 Daltons between the light and heavy tags allows for the relative quantification of the glycopeptides. mdpi.com This technique has been successfully applied to characterize the glycan structures of human serum IgG. mdpi.com

Furthermore, in more complex mass spectrometry techniques, such as those involving sequential ion/ion reactions for protein sequencing, the carboxylate anion of benzoic acid is used to deprotonate multiply charged fragment ions. pnas.org This simplifies the resulting mass spectra, making it easier to read the amino acid sequence from both the N and C termini of a protein and to identify post-translational modifications. pnas.org The use of deuterated compounds in such analyses can provide additional information due to the mass shift they introduce. While direct use of this compound in this specific deprotonation step is not explicitly detailed, the principle of using isotopically labeled reagents to aid in spectral interpretation is a cornerstone of advanced mass spectrometry. pnas.orgnih.gov

Development of Isotope-Coded Labeling Reagents for Proteomics (e.g., ANIBAL)

A significant advancement in quantitative proteomics is the development of isotope-coded labeling reagents that target specific amino acid functionalities. One such strategy is termed ANIBAL (Aniline Benzoic Acid Labeling). nih.govresearcher.life This approach utilizes aniline (B41778) and benzoic acid in their light (¹²C) and heavy (¹³C) isotopic forms to label amino and carboxylic groups on proteins, respectively. nih.govresearcher.life While the primary ANIBAL method described in the literature uses ¹³C-labeled benzoic acid, the principle of using isotopically distinct forms of benzoic acid is central to the technique. nih.govresearcher.lifecambridge.org

The ANIBAL method offers a "twin chemistry" approach, allowing for the labeling of two common functional groups within proteins, which significantly increases the amount of quantifiable information that can be obtained from a proteomics experiment. nih.govresearcher.life This is an advantage over methods that target only a single functionality, such as lysine (B10760008) or cysteine. nih.govresearcher.lifenih.gov The labeling results in an identical benzoyl modification for both reactions, ensuring no chromatographic discrimination or altered fragmentation behavior between the light and heavy labeled peptides. nih.govresearcher.life The ANIBAL technique has been validated using model proteins and has been applied to quantify protein expression changes in complex biological samples, such as milk fractions and bacterial lysates. nih.govresearcher.lifetandfonline.comtandfonline.com

Tracing Environmental Fates of Organic Pollutants using Deuterium Isotopomers

Deuterated compounds, including isotopomers of benzoic acid, are valuable tools for tracing the environmental fate of organic pollutants. researchgate.net The slower UV-induced degradation of deuterated analogs compared to their non-deuterated counterparts allows for more precise tracking in environmental studies. Fluorinated benzoic acids (FBAs) are often used as tracers in groundwater and petroleum reservoirs to understand water flow and transport characteristics. researchgate.net The development of highly sensitive analytical methods, such as isotope dilution gas chromatography-mass spectrometry using deuterated FBA standards, enables their detection at ultra-trace levels (ng/L). researchgate.net

The presence of benzoic acid in industrial wastewater, for example from the production of terephthalic acid, is a significant environmental concern. eaht.org Understanding its degradation and transport in aquatic ecosystems is crucial for assessing its environmental impact. eaht.org While not explicitly focused on deuterated benzoic acid, these studies highlight the importance of tracing such pollutants. The principles of using isotopic tracers are directly applicable here, where introducing a known amount of deuterated benzoic acid into a system could allow researchers to follow its degradation pathways and partitioning between water, soil, and sludge.

Deuterated Benzoic Acid as a Probe in Biotransformation Studies

Deuterated benzoic acid is a valuable probe for investigating the biotransformation of xenobiotics in biological systems. nih.gov The metabolism of benzoic acid in humans and other organisms primarily involves its conjugation with glycine to form hippuric acid, which is then excreted. nih.govwikipedia.orgresearchgate.net This detoxification pathway can be studied in detail using deuterated benzoic acid. For instance, studies on the biotransformation of benzoic acid in plants like maize and pea have shown that it forms conjugates with low-molecular-weight peptides. nih.gov Using labeled benzoic acid allows researchers to track its uptake, conjugation, and subsequent degradation, which can involve the release of labeled carbon dioxide. nih.gov

Analytical Quantification Methodologies Utilizing Benzoic Acid D

Deuterated Benzoic Acid as an Internal Standard in Analytical Methods

Benzoic acid-d, a stable isotope-labeled version of benzoic acid, is a cornerstone for the accurate quantification of its non-labeled counterpart in a variety of complex matrices. Its utility stems from the fact that it co-elutes with the natural analyte in chromatographic systems and exhibits nearly identical behavior during ionization and fragmentation in a mass spectrometer. texilajournal.com This minimizes measurement errors that could arise from ion suppression or enhancement, a common issue in complex samples. texilajournal.com The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise ratio measurements that form the basis of quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) for Benzoic Acid Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. When coupled with an isotope dilution strategy using Benzoic acid-d5, it becomes a high-precision method for quantifying benzoic acid. A typical workflow involves extracting the analyte and the spiked internal standard from the sample, followed by a derivatization step to increase their volatility for GC analysis. nih.gov The analysis is often performed in selected ion monitoring (SIM) mode, where the instrument is set to detect specific mass fragments characteristic of the analyte and the deuterated standard. researchgate.net For example, in the analysis of beverages, a headspace GC-MS method detected derivatized benzoic acid at m/z 105 and the internal standard (Benzoic acid-d5) at m/z 110. rsc.org

This approach has been successfully applied to diverse matrices, from biological fluids to food products. For instance, a method for determining benzoic acid in serum or plasma uses Benzoic acid-d5 as the internal standard, with quantification achieved by comparing the responses of the unknown sample to calibrators. nih.govresearchgate.net Similarly, an accurate method for analyzing benzoic acid in curry paste demonstrated high reliability and reproducibility, with a method precision of less than 0.6% relative standard deviation (RSD) and recoveries between 98.5% and 100.4%. researchgate.net

| Matrix | Derivatization Agent | Key Findings | Reference |